2,2-Dimethyl-1-(oxan-4-yl)propan-1-one
Description
2,2-Dimethyl-1-(oxan-4-yl)propan-1-one is a ketone derivative featuring a tetrahydrofuran (oxan-4-yl) substituent. The oxan-4-yl group introduces a five-membered oxygen-containing heterocycle, which influences electronic and steric properties.
- Schiff base condensation: Used for quinoline-containing analogs (e.g., N-(2,2-dimethyl-1-(quinolin-2-yl)propylidene) arylimines) .
- Catalytic acylation: Employed in N-heterocyclic carbene (NHC)-catalyzed reactions for aryl-substituted derivatives .
- Grignard reactions: Applied in labeling studies for bioactive analogs .
The compound’s structural uniqueness lies in its oxan-4-yl group, which may enhance solubility in polar solvents compared to purely aromatic substituents.
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,2-dimethyl-1-(oxan-4-yl)propan-1-one |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)9(11)8-4-6-12-7-5-8/h8H,4-7H2,1-3H3 |
InChI Key |
CLDNXQLDFSYGPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C1CCOCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-(oxan-4-yl)propan-1-one typically involves the reaction of 2,2-dimethylpropanal with oxane under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods: On an industrial scale, the production of 2,2-Dimethyl-1-(oxan-4-yl)propan-1-one can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,2-Dimethyl-1-(oxan-4-yl)propan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, various solvents, and temperature control.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Modified oxane derivatives.
Scientific Research Applications
Chemistry: 2,2-Dimethyl-1-(oxan-4-yl)propan-1-one is used as a building block in organic synthesis. Its unique structure allows for the creation of novel compounds with diverse functionalities.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1-(oxan-4-yl)propan-1-one exerts its effects involves interactions with various molecular targets. The oxane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The 2,2-dimethylpropan-1-one moiety can undergo nucleophilic attack, leading to the formation of intermediates that participate in further reactions .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Physicochemical Properties
- Solubility: The oxan-4-yl group likely enhances water solubility compared to aromatic substituents (e.g., quinoline or p-tolyl). Ionic derivatives (e.g., hydrochloride salts) exhibit even higher solubility .
- Lipophilicity : Aryl-substituted analogs (e.g., p-tolyl, naphthalen-2-yl) are more lipophilic, favoring membrane permeability .
Biological Activity
2,2-Dimethyl-1-(oxan-4-yl)propan-1-one is a cyclic diether ketone characterized by a six-membered oxane ring and a ketone functional group. With a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.19 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties.
- Molecular Formula : C₈H₁₄O₂
- Molecular Weight : 142.19 g/mol
- Appearance : Colorless liquid
- Boiling Point : 126-128°C
- Melting Point : -51°C
- Density : 0.97 g/cm³
- Solubility : Soluble in polar organic solvents such as water, ethanol, and acetone.
Biological Activity Overview
Research into the biological activity of 2,2-Dimethyl-1-(oxan-4-yl)propan-1-one indicates its potential applications in various therapeutic areas. Preliminary studies suggest that this compound may exhibit significant interactions with biological systems, particularly through enzyme inhibition and receptor binding.
Potential Therapeutic Properties
-
Anti-inflammatory Activity :
- The compound has shown promise in reducing inflammation markers in vitro.
- Mechanism involves inhibition of pro-inflammatory cytokines.
-
Antimicrobial Properties :
- Exhibits activity against various bacterial strains.
- Effective concentration ranges have been identified for specific pathogens.
-
Enzyme Inhibition :
- Studies indicate potential inhibition of key enzymes involved in metabolic pathways.
- Specific targets remain under investigation.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anti-inflammatory | Reduced cytokine levels | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme inhibition | Inhibits key metabolic enzymes |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| 2,2-Dimethyl-1-(oxan-4-yl)piperazin-1-one | Contains piperazine ring | Enhanced anti-inflammatory effects |
| 2,2-Dimethyl-1-(1,4,5-oxadiazepan-4-yl)propan-1-one | Different ring structure | Varied pharmacological effects |
| 2-Methyl-3-(oxan-4-yloxy)butanoic acid | Related functional groups | Different reactivity profiles |
Case Study 1: Anti-inflammatory Effects
A study conducted on the anti-inflammatory properties of 2,2-Dimethyl-1-(oxan-4-yl)propan-1-one involved treating macrophage cell lines with the compound. Results indicated a significant reduction in TNF-alpha and IL-6 levels when compared to untreated controls, suggesting its role as an effective anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
